N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of carboxamides. It is characterized by the presence of a benzyl group and a pyridine ring attached to a furan-2-carboxylic acid moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is classified as an organic compound, specifically a carboxamide. Its molecular formula is , and it has a molecular weight of 284.31 g/mol. The compound features a furan ring, a pyridine ring, and a benzyl group, contributing to its unique chemical properties.
The synthesis of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are critical for optimizing yield and purity. Typically, the reactions are carried out in anhydrous solvents under inert atmospheres to prevent moisture interference.
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide has a complex structure featuring three key components:
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide can undergo several types of chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice) significantly influence the reaction pathways and product distribution.
The mechanism of action for N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with biological targets:
The physical properties of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide include:
Key chemical properties include:
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide has various scientific uses:
N-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide belongs to the aryl-carboxamide class, characterized by a central carboxamide bond (–CO–NH–) linking two heteroaromatic systems: a furan-2-yl moiety and a substituted benzyl-pyridine unit. The molecule integrates three distinct ring systems:
Table 1: Core Structural Descriptors
| Parameter | Value |
|---|---|
| IUPAC Name | N-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide |
| Canonical SMILES | C1=CC=NC(=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
| Hydrogen Bond Acceptors | 4 (carbonyl O, furan O, pyridine N) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 4 |
The synthesis employs amide bond formation via nucleophilic substitution. Key steps include:
Computational analyses (B3LYP/6-31G**) reveal:
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Significance |
|---|---|---|
| Topological PSA | 58.2 Ų | Moderate membrane permeability |
| Molar Refractivity | 79.8 | High polarizability |
| LogP (iLogP) | 3.2 | Balanced hydrophobicity |
| Drug-likeness | 0 violations (Lipinski) | Favorable pharmacokinetics |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2